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Compound of Interest

Compound Name: SRTCX1003
CAS No.: 1203480-86-7
Cat. No.: B611001
\ J

Application Note: Pharmacological Modulation of Gene Expression using SRTCX1003

Introduction & Mechanism of Action

SRTCX1003 (CAS: 1203480-93-6) is a potent, synthetic small-molecule activator of Sirtuin 1
(SIRT1), an NAD+-dependent class III histone deacetylase. Unlike general HDAC inhibitors

that often result in broad transcriptional changes, SRTCX1003 is utilized in gene expression
analysis to specifically interrogate the SIRT1-NF-kB axis.

In the context of gene expression profiling, SRTCX1003 serves as a critical perturbation
reagent. It does not measure expression itself; rather, it modulates the epigenetic landscape—
specifically the acetylation status of non-histone proteins like the p65 subunit of NF-kB—to
suppress specific gene sets. This makes it an essential tool for researchers validating SIRT1 as
a therapeutic target for inflammation (sepsis, COPD) and metabolic disorders.

Mechanistic Pathway

The primary utility of SRTCX1003 in gene expression workflows is its ability to enhance
SIRT1's deacetylation of Lysine 310 on the p65 subunit. Acetylation at Lys310 is required for
NF-kB's full transcriptional activity. By removing this acetyl group, SRTCX1003 effectively
"silences" the transcription of pro-inflammatory cytokines (TNF-a, IL-6, IL-12) even in the
presence of strong activators like Lipopolysaccharide (LPS).
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Figure 1: Mechanism of SRTCX1003-mediated transcriptional repression.[1] The compound
activates SIRT1, which deacetylates NF-kB p65, thereby silencing inflammatory gene
expression.[1][2]

Experimental Design Strategy

To generate robust gene expression data using SRTCX1003, the experimental design must
account for the kinetics of SIRT1 activation versus the kinetics of the inflammatory stimulus
(e.g., LPS).

Critical Variable: Pre-treatment Window SIRT1 activation is not instantaneous. A pre-incubation
period allows the compound to enter the cell and prime the SIRT1 enzyme before the nuclear
translocation of NF-kB is triggered by a stimulus.
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Parameter Recommended Condition

Rationale

RAW 264.7 (Macrophage) or
Cell Model

High baseline expression of

THP-1 SIRT1,; robust LPS response.
SRTCX1003 is hydrophobic.
Solvent DMSO (Dimethyl sulfoxide) Final DMSO conc. must be
<0.1%.[2]
EC1.5is ~0.61 uM. Doses >20
Dose Range 1 puM — 10 pM (In Vitro) UM may cause off-target
cytotoxicity.
Ensures SIRT1 is active before
Pre-treatment 1-2 Hours ]
p65 acetylation occurs.
Induces strong NF-kB
Stimulus LPS (100 ng/mL) dependent transcription to
measure repression.
Direct measure of
Readout RT-gPCR (mMRNA)

transcriptional silencing.

Detailed Protocol: In Vitro Gene Expression

Analysis

Objective: Quantify the suppression of Tnfa and 116 mRNA in LPS-stimulated macrophages

using SRTCX1003.

Reagents Required

e SRTCX1003: 10 mM stock in DMSO (Store at -80°C).

e LPS (Lipopolysaccharide): 100 pg/mL stock in PBS.

e Cell Culture Media: DMEM + 10% FBS (Heat Inactivated).

e RNA Isolation Kit: (e.g., TRIzol or Column-based).

o cDNA Synthesis Kit: High-capacity reverse transcriptase.
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e gPCR Master Mix: SYBR Green or TagMan.

Step-by-Step Workflow

Step 1: Compound Preparation
e Thaw the 10 mM SRTCX1003 stock at room temperature. Vortex ensures homogeneity.

e Prepare a 100 uM working solution by diluting 10 pL of stock into 990 pL of sterile media
(serum-free preferred for intermediate dilution).

» Note: Keep DMSO concentration constant across all samples, including Vehicle Control.
Step 2: Cell Seeding
o Seed RAW 264.7 cells in 6-well plates at a density of

cells/well.

e Incubate overnight at 37°C, 5% CO2 to allow attachment.
Step 3: Treatment (The "Pre-Incubation” Phase)

o Aspirate old media and replace with fresh media containing SRTCX1003 at final
concentrations of 1, 3, and 10 uM.

e Vehicle Control: Add media with DMSO only (matching the highest volume used in treated
wells).

 Incubate for 1 hour at 37°C.

o Why? This primes the deacetylase activity of SIRT1 prior to the inflammatory burst.
Step 4: Stimulation
o Directly add LPS to the wells (do not change media) to a final concentration of 100 ng/mL.

e |ncubate for 4 to 6 hours.
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o Why? mRNA levels for Tnfa peak around 4 hours post-LPS. Protein levels (ELISA) would
require 18-24 hours.

Step 5: RNA Extraction & Analysis

Aspirate media and wash cells once with ice-cold PBS.

Lyse cells directly in the well using lysis buffer (e.g., 1 mL TRIzol).

Perform RNA extraction according to manufacturer instructions.

Quantify RNA quality (A260/280 > 1.8).

Synthesize cDNA using 1 pg of total RNA.[2]
Step 6: qPCR Setup Run gPCR with the following primers (Mouse):

o Target (TNF-a): Fwd: 5-GGTGCCTATGTCTCAGCCTCTT-3', Rev: 5'-
GCCATAGAACTGATGAGAGGGAG-3

o Target (IL-6): Fwd: 5-TCCAGTTGCCTTCTTGGGAC-3', Rev: 5'-
GTACTCCAGAAGACCAGAGG-3

» Reference (GAPDH): Fwd: 5-TGTGTCCGTCGTGGATCTGA-3', Rev: 5'-
CCTGCTTCACCACCTTCTTGA-3'

Data Analysis & Validation
Data should be analyzed using the

method.

Calculation:
Expected Results:

e LPS + Vehicle: High expression of Tnfa (Fold Change > 100 vs. untreated).
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e LPS + SRTCX1003 (10 uM): Significant reduction in Tnfa expression (typically 40-60%
inhibition compared to LPS+Vehicle).

» Dose Response: Inhibition should be dose-dependent (1 pM < 3 pM < 10 pM).
Troubleshooting Guide:

» No Inhibition Observed: Verify SIRT1 expression in your cell line via Western Blot. If SIRT1 is
low/absent, SRTCX1003 cannot function.

o High Cytotoxicity: If cells detach at >10 uM, reduce incubation time or concentration.
SRTCX1003 is generally well-tolerated up to 30 uM in short exposures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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